molecular formula C17H19N3O3 B7552459 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

货号 B7552459
分子量: 313.35 g/mol
InChI 键: CUOHKYUPMMISSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone, also known as ABT-724, is a selective and potent agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system (CNS) and peripheral tissues. ABT-724 has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and pain.

作用机制

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone is a selective and potent agonist of the NOP receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the CNS and peripheral tissues. Activation of NOP receptor by 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone leads to the inhibition of neurotransmitter release, including dopamine, serotonin, and noradrenaline, and the modulation of ion channels, including calcium and potassium channels. The downstream effects of NOP receptor activation are complex and depend on the specific cell type and signaling pathways involved.
Biochemical and Physiological Effects
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. In animal models, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to increase the levels of endogenous nociceptin/orphanin FQ peptide, a neuropeptide that is involved in pain modulation and stress responses. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and noradrenaline. These effects are thought to underlie the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone in various CNS disorders.

实验室实验的优点和局限性

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a selective and potent agonist of the NOP receptor, which allows for the specific modulation of this receptor in various experimental settings. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been extensively studied in preclinical models, which provides a wealth of data on its pharmacological effects and mechanisms of action. However, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties in vivo. In addition, the effects of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone may be influenced by various factors, including the dose, route of administration, and experimental conditions.

未来方向

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has several potential future directions for research. One direction is to further investigate the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone in various CNS disorders, including anxiety, depression, addiction, and pain. Another direction is to explore the molecular mechanisms of NOP receptor activation by 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone and its downstream effects on neurotransmitter systems and ion channels. In addition, future research can focus on the development of novel NOP receptor agonists with improved pharmacokinetic properties and therapeutic profiles. Overall, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone represents a promising target for the development of new treatments for various CNS disorders.

合成方法

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, such as 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid and 4-(1H-imidazol-2-yl)piperidine, followed by coupling and deprotection steps to obtain the final product. The synthesis has been described in detail in several research articles, including a patent application by Abbott Laboratories.

科学研究应用

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce anxiolytic, antidepressant, and anti-addictive effects in animal models. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce analgesic effects in various pain models, including neuropathic pain and inflammatory pain.

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(13-2-1-3-14-15(13)23-11-10-22-14)20-8-4-12(5-9-20)16-18-6-7-19-16/h1-3,6-7,12H,4-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHKYUPMMISSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。